N-{4-[(3-phenylpropanoyl)amino]phenyl}isonicotinamide
Descripción general
Descripción
N-{4-[(3-phenylpropanoyl)amino]phenyl}isonicotinamide, also known as CPI-613, is a novel anticancer agent that has shown promising results in preclinical studies. This compound has a unique mechanism of action that targets the mitochondrial tricarboxylic acid (TCA) cycle, which is essential for cancer cell survival.
Mecanismo De Acción
N-{4-[(3-phenylpropanoyl)amino]phenyl}isonicotinamide targets the mitochondrial TCA cycle by inhibiting two key enzymes, pyruvate dehydrogenase and α-ketoglutarate dehydrogenase. This results in the accumulation of reactive oxygen species (ROS) and depletion of ATP, leading to the disruption of cancer cell metabolism and induction of apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis in cancer cells through the activation of caspase-dependent and -independent pathways. The compound also inhibits cancer cell proliferation and migration by targeting the TCA cycle and modulating ROS levels. In addition, this compound has been shown to enhance the efficacy of other anticancer agents by sensitizing cancer cells to chemotherapy and radiation therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-{4-[(3-phenylpropanoyl)amino]phenyl}isonicotinamide in lab experiments is its specificity for cancer cells, which minimizes toxicity to normal cells. The compound also has a unique mechanism of action that targets the TCA cycle, which is essential for cancer cell survival. However, one of the limitations of using this compound is its low solubility in water, which can affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for the development of N-{4-[(3-phenylpropanoyl)amino]phenyl}isonicotinamide as an anticancer agent. One direction is to optimize the synthesis method to improve the yield and purity of the compound. Another direction is to conduct clinical trials to evaluate the efficacy and safety of this compound in cancer patients. Additionally, further research is needed to elucidate the mechanism of action of this compound and to identify biomarkers that can predict patient response to the compound. Finally, combination therapy with other anticancer agents should be explored to enhance the efficacy of this compound in cancer treatment.
Conclusion:
In conclusion, this compound is a novel anticancer agent that has shown promising results in preclinical studies. The compound has a unique mechanism of action that targets the mitochondrial TCA cycle, leading to the disruption of cancer cell metabolism and induction of apoptosis. This compound has several advantages and limitations for lab experiments, and there are several future directions for the development of this compound as an anticancer agent.
Aplicaciones Científicas De Investigación
N-{4-[(3-phenylpropanoyl)amino]phenyl}isonicotinamide has been extensively studied in preclinical models of cancer, including leukemia, lymphoma, and solid tumors. The compound has been shown to inhibit the TCA cycle, leading to the disruption of cancer cell metabolism and induction of apoptosis. This compound has also been shown to enhance the efficacy of other anticancer agents, such as chemotherapy and radiation therapy.
Propiedades
IUPAC Name |
N-[4-(3-phenylpropanoylamino)phenyl]pyridine-4-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O2/c25-20(11-6-16-4-2-1-3-5-16)23-18-7-9-19(10-8-18)24-21(26)17-12-14-22-15-13-17/h1-5,7-10,12-15H,6,11H2,(H,23,25)(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTLNJKSNUUFEBV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=NC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.